REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:11]([O-:13])=[O:12])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[C:14]([N:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([NH2:30])[CH:28]=2)[CH:23]=[N:22]1)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(Cl)CCl>CN(C=O)C>[C:14]([N:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([NH:30][C:5](=[O:7])[C:4]3[CH:8]=[CH:9][CH:10]=[C:2]([CH3:1])[C:3]=3[N+:11]([O-:13])=[O:12])[CH:28]=2)[CH:23]=[N:22]1)([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After stirring for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 1 M citric acid
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed again with 1 M citric acid, once with water, twice with satd aq NaHCO3
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimal volume of chloroform
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 40% ethyl acetate/hexanes through 70% ethyl acetate/hexanes
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC2=CC=C(C=C12)NC(C1=C(C(=CC=C1)C)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |